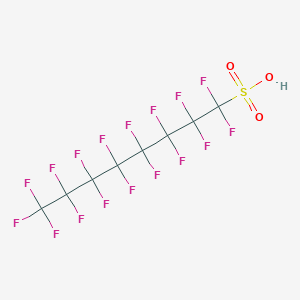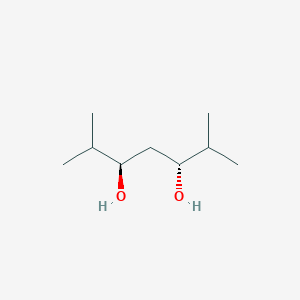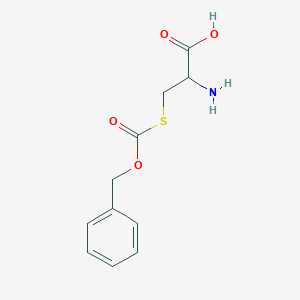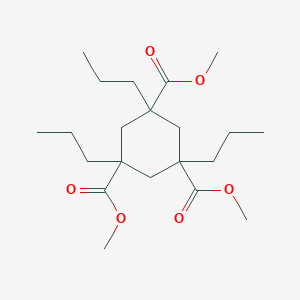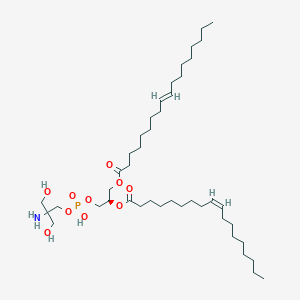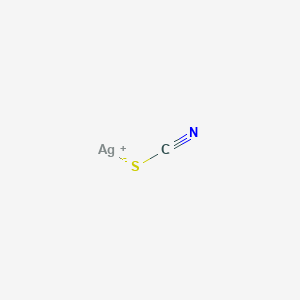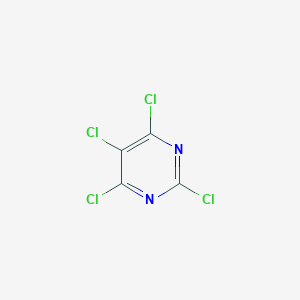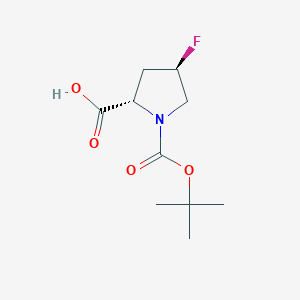
N-Boc-反式-4-氟-L-脯氨酸
描述
N-Boc-trans-4-fluoro-L-proline is a derivative of the amino acid proline, characterized by the presence of a fluorine atom at the 4-position and a t-butoxycarbonyl (Boc) protective group. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in peptide synthesis. The Boc group is commonly used to protect the amine functionality during synthesis, allowing for selective reactions to occur at other sites of the molecule .
Synthesis Analysis
The synthesis of N-Boc-trans-4-fluoro-L-proline is not directly described in the provided papers. However, a related synthesis approach is detailed for N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline, starting from N-Boc-4-oxo-L-proline. This involves the reaction with Me3SiCF3 and the conversion of the carbonyl group into a difluoromethylene group . Additionally, a semi-automated synthesis of trans-4-[18F]fluoro-L-proline is reported using a quaternary 4-aminopyridinium resin to effect F-18 fluorination, followed by hydrolysis steps to remove protective groups .
Molecular Structure Analysis
The molecular structure of N-Boc-trans-4-fluoro-L-proline is not explicitly detailed in the provided papers. However, the structure of related compounds such as the sodium chloride salt of N-t-Boc-Phenylalanyl-Proline and the dihydrate of N-t-Boc-Tyrosyl-Proline has been investigated using X-ray crystallography. These compounds exhibit an extended trans conformation and the pyrrolidine ring of the proline residues shows a C2 half-chair symmetry .
Chemical Reactions Analysis
N-Boc-trans-4-fluoro-L-proline can be expected to participate in reactions typical of proline derivatives. For instance, Boc-l-proline has been used as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, demonstrating the utility of proline derivatives in asymmetric catalysis . The presence of the fluorine atom in N-Boc-trans-4-fluoro-L-proline may influence its reactivity and the stereochemical outcomes of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-trans-4-fluoro-L-proline are not directly reported in the provided papers. However, the properties of similar Boc-protected proline derivatives can provide some insights. For example, the Boc group increases the steric bulk and provides protection for the amine group, which can be removed under acidic conditions. The fluorine atom may also affect the molecule's lipophilicity and its ability to participate in hydrogen bonding, potentially influencing its solubility and stability .
科学研究应用
Synthesis of Ni (II) Schiff Base Complex
- Scientific Field : Organic Chemistry .
- Application Summary : “N-Boc-trans-4-fluoro-L-proline” can be used in the preparation of a benzophenone-based ligand, which is further used to synthesize Ni (II) Schiff base complex .
- Results or Outcomes : The outcomes of this application are not specified in the sources .
Synthesis of 19 F NMR Chiral Probe and αvβ 1 Integrin Inhibitors
- Scientific Field : Biochemistry and Medicinal Chemistry .
- Application Summary : “N-Boc-trans-4-fluoro-L-proline” reacts with 2-fluoro-5-nitrobenzaldehyde (nucleophilic aromatic substitution) producing a 19 F NMR chiral probe to determine the enantiomeric purity of chiral amino acids. N ‑Arylsulfonyl‑ l ‑proline derivatives synthesized from “N-Boc-trans-4-fluoro-L-proline” is applied as a potent and selective αvβ 1 integrin inhibitors .
- Results or Outcomes : The αvβ 1 integrin inhibitors show inhibitive performance at half maximal inhibitory concentration (IC 50) of 0.02 nM .
Synthesis of Dipeptidyl Peptidase IV Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : “N-Boc-trans-4-fluoro-L-proline” is used to prepare potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors .
- Results or Outcomes : The outcomes of this application are not specified in the sources .
Synthesis of Pan-Aurora Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : “N-Boc-trans-4-fluoro-L-proline” is also used to synthesize pyrrolotriazines derivatives as pan-Aurora kinase inhibitors and anti-tumor agents .
- Results or Outcomes : The outcomes of this application are not specified in the sources .
Synthesis of α4β2 Receptor Ligands
- Scientific Field : Medicinal Chemistry .
- Application Summary : “N-Boc-trans-4-fluoro-L-proline” can be used as a substrate in the preparation of α4β2 receptor ligands .
- Results or Outcomes : The outcomes of this application are not specified in the sources .
Synthesis of β-Amino Pyrrolidine-2-Carbonitrile Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : “N-Boc-trans-4-fluoro-L-proline” can be used in the synthesis of β-amino pyrrolidine-2-carbonitrile derivatives as possible dipeptidyl peptidase IV (DPP4) inhibitors .
- Results or Outcomes : The outcomes of this application are not specified in the sources .
安全和危害
“N-Boc-trans-4-fluoro-L-proline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
未来方向
“N-Boc-trans-4-fluoro-L-proline” is a promising compound for future research. It can be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex . It can also be used as a substrate in the preparation of pyrrolidinine-thioxotetrahydropyrimidinone based catalysts, which find application in asymmetric organic reactions .
属性
IUPAC Name |
(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476394 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
CAS RN |
203866-14-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

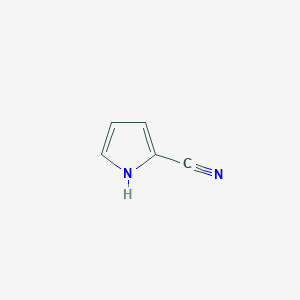
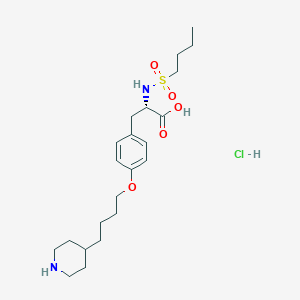
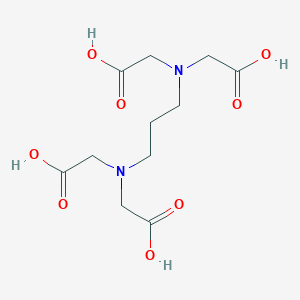
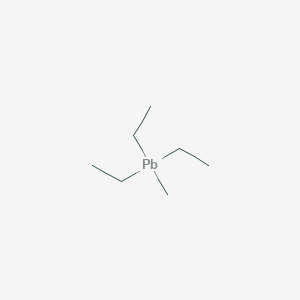
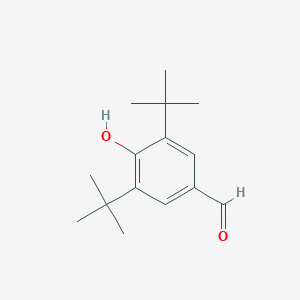
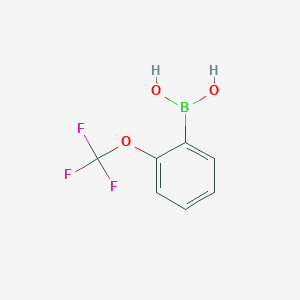
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
